3-(Triallylsilyl)propyl Methacrylate (stabilized with MEHQ) is a specialized chemical compound with a variety of applications in the fields of polymer chemistry and materials science. Its primary function is as a monomer for the synthesis of polymers and copolymers, which are utilized in coatings, adhesives, and sealants. The compound has a Chemical Abstracts Service number of 1990509-31-3 and a molecular formula of C16H26O2Si, with a molecular weight of approximately 278.46 g/mol .
Source: This compound can be sourced from various chemical suppliers and manufacturers, including TCI Chemicals and Chem-Impex. It is typically available in liquid form and requires careful handling due to its reactive nature.
Classification: 3-(Triallylsilyl)propyl Methacrylate falls under the category of methacrylate esters, which are known for their versatility in polymerization reactions. The presence of the triallylsilyl group enhances its reactivity and compatibility with other materials .
The synthesis of 3-(Triallylsilyl)propyl Methacrylate generally involves the esterification reaction between methacrylic acid and 3-(triallylsilyl)propyl alcohol. This reaction can be catalyzed by various acid catalysts to facilitate the formation of the ester bond.
The molecular structure of 3-(Triallylsilyl)propyl Methacrylate consists of a methacrylate backbone with a triallylsilyl substituent. This structure can be represented as follows:
3-(Triallylsilyl)propyl Methacrylate undergoes various chemical reactions typical of methacrylate compounds:
The polymerization process can be initiated using thermal or photoinitiators, leading to a variety of polymer architectures depending on the reaction conditions.
The mechanism of action for 3-(Triallylsilyl)propyl Methacrylate primarily involves free radical initiation:
This process results in the formation of long-chain polymers that exhibit desirable properties such as flexibility, strength, and thermal stability .
3-(Triallylsilyl)propyl Methacrylate has several scientific uses:
Conventional radical polymerization provides a fundamental pathway for incorporating 3-(Triallylsilyl)propyl Methacrylate (TASPM) into polymeric architectures. This monomer features two distinct reactive sites: the methacrylate vinyl group and the three allylsilyl functionalities. The methacrylate group exhibits significantly higher reactivity (approximately 10-20 times) toward radical addition compared to the allyl groups under standard conditions. This differential reactivity is strategically exploited during synthesis to achieve controlled incorporation of TASPM without excessive cross-linking. During copolymerization with monomers like styrene or methyl methacrylate, TASPM primarily reacts via its methacrylate double bond, leaving the allylsilyl groups pendant. These pendant functionalities serve as latent cross-linking sites or post-polymerization modification handles, activated later under specific conditions like hydrosilylation or sol-gel chemistry [1] [6].
Heterogeneous radical polymerization techniques, particularly suspension and emulsion polymerization, are widely employed for synthesizing TASPM-containing particles and microspheres. Initiators like 2,2'-Azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO) are commonly used at temperatures between 70-80°C. The presence of allylsilyl groups introduces potential challenges due to their lower reactivity and propensity for chain transfer reactions at elevated temperatures. This necessitates careful control of reaction kinetics and monomer feed ratios to prevent premature gelation. For example, in the synthesis of porous microspheres, TASPM is copolymerized with cross-linkers like trimethylolpropane trimethacrylate (TRIM) in the presence of porogenic solvents (toluene or chlorobenzene). This process yields materials with high specific surface areas (357-500 m²/g), directly influenced by the TASPM content and diluent choice [3] [6]. The allylsilyl groups remain intact during polymerization, enabling subsequent functionalization or participation in sol-gel processes to form hybrid organic-inorganic networks critical for applications in chromatographic stationary phases and reinforced composites [1] [6].
Table 1: Radical Polymerization Parameters for TASPM Copolymers
Initiator | Temperature (°C) | Co-Monomer/Crosslinker | Porogen | Surface Area (m²/g) |
---|---|---|---|---|
AIBN | 80 | TRIM | Toluene | 382-457 |
AIBN | 80 | TRIM | Chlorobenzene | 357-500 |
BPO | 70-75 | Styrene | None | Not Applicable |
Controlled/living radical polymerization (CRP) techniques overcome the limitations of conventional radical processes by enabling precise control over molecular weight, dispersity (Ð), and complex architecture formation. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization are particularly valuable for synthesizing well-defined polyTASPM and its block copolymers. However, the presence of allylsilyl groups introduces significant complexities. These groups can participate in chain transfer or act as poisoning agents for ATRP catalysts (e.g., Cu(I) complexes), leading to loss of end-group fidelity and increased dispersity (Ð > 1.5) if reaction conditions are not meticulously optimized [2] [7].
Successful ATRP of TASPM analogues (e.g., 3-(triethoxysilyl)propyl methacrylate - TESPMA) requires careful catalyst selection and temperature control. Lowering the reaction temperature to 50-60°C minimizes side reactions involving the alkoxysilyl groups. Catalytic systems employing CuBr complexed with N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or similar multidentate nitrogen ligands are effective. Initiators like ethyl 2-bromoisobutyrate (EBiB) or macroinitiators (e.g., poly(ethylene oxide)-Br) facilitate the synthesis of homopolymers and block copolymers like PEO-b-PTESPMA. Kinetic studies reveal controlled behavior at lower temperatures (<60°C), evidenced by linear first-order kinetics, linear molecular weight increase with conversion, and low dispersity (Ð < 1.3) [2] [7]. RAFT polymerization, employing thiocarbonylthio compounds (e.g., dithioesters, trithiocarbonates) as chain transfer agents, offers an alternative metal-free route. The electron-deficient nature of the allylsilyl groups generally shows better compatibility with RAFT agents compared to ATRP catalysts, allowing synthesis of block copolymers like polystyrene-b-PTASPM with controlled chain lengths and relatively narrow dispersity (Ð ≈ 1.2-1.4) [2]. These block copolymers can undergo microphase separation and subsequent sol-gel reactions confined to specific domains, enabling the creation of nanostructured hybrid materials with tailored morphologies (e.g., micelles, vesicles) for advanced coatings and composites [1] [2].
Table 2: Comparison of ATRP and RAFT for Silyl-Functional Methacrylate Polymerization
Parameter | ATRP | RAFT |
---|---|---|
Typical Catalyst | CuBr/PMDETA | Cumyl dithiobenzoate |
Optimal Temperature | 50-60°C | 60-70°C |
Control Mechanism | Halogen exchange | Reversible chain transfer |
Allyl Group Compatibility | Moderate (Risk of catalyst poisoning) | High |
Typical Dispersity (Ð) | 1.2-1.5 | 1.2-1.4 |
Key Advantage | Precise block copolymer synthesis | Metal-free; tolerant to more functionalities |
The high reactivity of the methacrylate double bond in TASPM makes it susceptible to spontaneous radical-initiated polymerization during storage, handling, or purification. Preventing this premature polymerization is critical for safety and monomer shelf-life. 4-Methoxyphenol (MEHQ) serves as the primary polymerization inhibitor added at concentrations typically ranging from 50 to 200 ppm. MEHQ functions through a radical trapping mechanism, synergistically enhanced by dissolved oxygen (O₂) present under normal storage conditions [9].
The stabilization mechanism involves a complex interplay between MEHQ, oxygen, and radical species:
The effectiveness of MEHQ stabilization in TASPM depends on several factors: MEHQ concentration, dissolved oxygen levels, storage temperature, and exposure to light. Lower storage temperatures (<15°C recommended) significantly slow down the consumption rate of MEHQ. While MEHQ is highly effective, its presence necessitates purification steps (e.g., inhibitor removal via inhibitor-remover columns or distillation under reduced pressure with added inhibitor) before the monomer is used in controlled polymerization reactions like ATRP or RAFT, as residual MEHQ can interfere with initiators and catalysts [1] [9].
Table 3: Key Factors Influencing MEHQ Inhibition Efficiency in TASPM
Factor | Impact on Inhibition | Optimal Condition for Storage |
---|---|---|
MEHQ Concentration | Higher concentration provides longer protection but requires removal before polymerization | 50-200 ppm (Balances shelf-life & ease of removal) |
Oxygen Level | Essential for synergistic mechanism; depletion triggers polymerization risk | Maintain air headspace; avoid inert blanket |
Temperature | Higher temperatures accelerate inhibitor consumption and radical generation | < 15°C (Recommended) |
Light Exposure | UV/Visible light can generate initiating radicals | Store in dark containers |
Achieving high yields and controlled molecular architectures in TASPM polymerization necessitates careful optimization of reaction media and catalytic systems. Solvent choice profoundly impacts monomer solubility, catalyst stability, reaction homogeneity, and ultimately, polymer properties. Aprotic solvents with moderate polarity are generally preferred. Anisole, toluene, and chlorobenzene are commonly used for ATRP and RAFT polymerizations involving TASPM or similar monomers. These solvents effectively dissolve the monomer, catalyst complex, and growing polymer chains while minimizing undesirable side reactions with the triallylsilyl or catalyst [2] [7]. Chlorobenzene and toluene also serve effectively as porogens in heterogeneous suspension polymerization, generating controlled porosity in microspheres. Their solvating power and boiling points are crucial for dictating the pore size distribution and surface area of the resulting polymers [3].
Catalyst selection and optimization are paramount, especially for controlled polymerizations. For ATRP:
For RAFT polymerization, the choice of the chain transfer agent (CTA) is critical. Dithioesters (e.g., cumyl dithiobenzoate) are highly effective for methacrylates but sensitive to some functionalities. Trithiocarbonates (e.g., cyanomethyl alkyl trithiocarbonates) offer a good balance of control and tolerance towards the allylsilyl groups. Solvents like dioxane or dimethylformamide (DMF) are often suitable for RAFT due to their good solvation of both monomers and CTAs [2]. Achieving high yields (>90%) with controlled molecular weight and low dispersity requires careful degassing to remove oxygen (which inhibits RAFT but consumes CTA) while retaining sufficient MEHQ until the reaction starts, or precise inhibitor removal immediately prior to polymerization.
Table 4: Optimized Conditions for High-Yield TASPM Polymerization
Polymerization Method | Solvent | Catalyst/Initiator System | Temperature (°C) | Key Consideration |
---|---|---|---|---|
ATRP | Anisole | CuBr/PMDETA / EBiB | 50-60 | Avoid >70°C to prevent allylsilyl condensation |
RAFT | Dioxane | Cumyl dithiobenzoate / AIBN | 60-70 | Thorough degassing required |
Suspension | Toluene/H₂O | AIBN / AOT (surfactant) | 80 | Porogen type dictates pore structure |
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